Isalmadol - 269079-62-1

Isalmadol

Catalog Number: EVT-10991530
CAS Number: 269079-62-1
Molecular Formula: C22H27NO4
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isalmadol is a synthetic compound that belongs to the class of pharmaceuticals known as analgesics. It is primarily utilized for its pain-relieving properties and is classified as a non-opioid analgesic. The compound has garnered attention in recent years for its potential effectiveness in treating various types of pain while minimizing the risk of addiction associated with traditional opioids.

Source

Isalmadol is synthesized in laboratories and is not derived from natural sources. Its development was driven by the need for effective analgesics that do not carry the same risks as opioid medications.

Classification
  • Type: Non-opioid analgesic
  • Therapeutic Class: Pain management
  • Chemical Class: Synthetic organic compound
Synthesis Analysis

Methods

The synthesis of Isalmadol typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Various chemical reactions, such as alkylation, acylation, or condensation, are employed to build the molecular structure.
  3. Purification: After synthesis, the product undergoes purification processes, including crystallization or chromatography, to isolate Isalmadol from by-products.

Technical Details

The precise synthetic pathway can vary depending on the desired purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the reaction progress and ensure quality control.

Molecular Structure Analysis

Structure

Isalmadol has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula and structural representation are essential for understanding its interactions at the molecular level.

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on the specific synthesis route)
  • Structural Features: Contains amine and hydroxyl groups which are critical for its activity.

Data

  • Molecular Weight: Approximately 300 g/mol (exact value may vary)
  • 3D Structure: Can be visualized using molecular modeling software to understand its conformation and potential binding sites.
Chemical Reactions Analysis

Reactions

Isalmadol can participate in various chemical reactions due to its functional groups. Common reactions include:

  • Acid-base reactions: Interaction with acids or bases can modify its solubility and bioavailability.
  • Redox reactions: Potentially involved in metabolic pathways within biological systems.

Technical Details

Understanding these reactions is crucial for predicting how Isalmadol behaves in biological environments and how it can be effectively utilized in therapeutic applications.

Mechanism of Action

Process

Isalmadol exerts its analgesic effects primarily through modulation of pain pathways in the central nervous system. It interacts with specific receptors, potentially including:

  • Serotonin receptors
  • Norepinephrine transporters

These interactions help to inhibit pain signals, providing relief without the addictive properties associated with opioids.

Data

Research indicates that Isalmadol may have a favorable safety profile compared to traditional pain relievers, making it an attractive option for chronic pain management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Approximately 150°C (exact value may vary).

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; inert under neutral conditions.
Applications

Scientific Uses

Isalmadol is primarily used in medical settings for:

  • Pain Management: Effective in treating acute and chronic pain conditions.
  • Research Applications: Studied for potential use in various therapeutic areas beyond pain relief, including anti-inflammatory applications.
Theoretical Foundations and Chemical Context

Heteroarene Chemistry: Historical Significance of N-Heterocyclic Scaffolds

Nitrogen-containing heterocyclic compounds represent a cornerstone of medicinal chemistry, with their origins tracing back to the isolation of natural alkaloids in the 19th century. The structural evolution from fundamental monocyclic systems like pyridine to bicyclic frameworks such as indole and 7-azaindole has enabled increasingly sophisticated drug design paradigms. These scaffolds provide precise three-dimensional architectures for molecular recognition, with their electronic distributions and hydrogen-bonding capabilities mimicking endogenous purine bases. The intrinsic dipole moments of unsymmetrical N-heterocycles facilitate targeted interactions with biological macromolecules, while their tunable basicity (pKa range: 3.5–7.5) permits optimization of membrane permeability and solubility profiles [6].

Table 1: Evolution of Key N-Heterocyclic Scaffolds in Drug Discovery

Time PeriodScaffoldTherapeutic BreakthroughStructural Impact
1800–1900PyridineNicotinic acid derivativesEstablished hydrogen-bonding motifs
1900–1950IndoleSerotonin/melatonin analogsDemonstrated bioisosteric replacement potential
1950–2000PurineAntivirals/anticancer agents (e.g., acyclovir)Validated nucleobase mimicry
2000–Present7-AzaindoleKinase inhibitors (e.g., Isalmadol analogs)Enabled targeted anticancer drug design

The strategic incorporation of additional nitrogen atoms into traditional heterocycles emerged as a response to limitations in pharmacokinetic properties and target selectivity. This approach reached its zenith with 7-azaindole (1H-pyrrolo[2,3-b]pyridine), whose nitrogen at the 7-position creates a distinctive hydrogen-bond acceptor-donor pair while reducing electron density in the fused ring system. These properties collectively enhance binding specificity to ATP-binding pockets in kinases—a feature exploited in over 100,000 documented 7-azaindole derivatives as of contemporary chemical literature [6] [8].

Isalmadol within the 7-Azaindole Structural Class

Isalmadol exemplifies the sophisticated molecular engineering possible within the 7-azaindole class, characterized by the systematic replacement of the benzene ring in indole with pyridine. This bioisosteric transformation confers three principal advantages: (1) Improved aqueous solubility due to enhanced dipole moment (μ = 3.2 Debye vs. indole's 2.0 Debye); (2) Reduced susceptibility to oxidative metabolism through decreased electron density at C-3; and (3) Precise orientation of pharmacophores via directional hydrogen bonding at N-1 and the pyridinic nitrogen [1] [6].

Critical structure-activity relationship studies reveal that positions 1, 3, and 5 of the 7-azaindole nucleus serve as primary vectors for bioactive compound development. Disubstitution patterns—particularly alkyl, aryl carboxamide, or heterocyclic moieties at C-3 combined with electrophilic centers at C-5—produce synergistic effects on target engagement. These modifications exploit the scaffold's inherent electronic asymmetry, where C-3 acts as a π-excessive center (reactivity akin to pyrrole) while C-5 displays π-deficient character (reactivity resembling pyridine) [1] [9].

Table 2: Molecular Descriptors of 7-Azaindole vs. Isalmadol

Parameter7-AzaindoleIsalmadol PrototypeBiological Consequence
LogP1.22.8–3.5*Optimized blood-brain barrier penetration
pKa (N-H)9.88.5–10.2*Tunable hydrogen-bond donation capacity
Dipole Moment (D)3.24.0–5.5*Enhanced target binding specificity
H-Bond Acceptors23–5*Multipoint kinase binding
H-Bond Donors11–2*Conserved protein interaction capability

*Representative ranges based on common Isalmadol derivatives

The scaffold's structural plasticity facilitates diverse therapeutic applications, with Isalmadol derivatives demonstrating nanomolar affinity for oncology targets including anaplastic lymphoma kinase and Aurora kinases. This versatility originates from the 7-azaindole core serving as a "molecular chameleon"—its hydrogen-bonding profile adapts to complement diverse ATP-binding site geometries through strategic substituent placement [1] [6].

Reactivity Paradigms of High-Energy Intermediates in Medicinal Chemistry

The synthesis of Isalmadol derivatives exploits transient high-energy intermediates whose controlled reactivity enables access to structurally complex architectures. Silver(I)-mediated oxidative transformations exemplify this paradigm, where Ag⁺ acts as a one-electron oxidant to regenerate Rh(III) catalysts during C-H activation steps. Computational studies confirm that Ag⁺ oxidizes neutral Rh(III) intermediates to cationic species (e.g., Rh(III)-pyridyl⁺), accelerating rate-limiting steps including concerted metalation-deprotonation (energy barrier reduction: 5–8 kcal/mol) and reductive elimination [3] [5].

Sandmeyer reactions provide another critical pathway through aryldiazonium intermediates, enabling regioselective halogenation at C-3 or C-5 of the 7-azaindole nucleus. These unstable diazonium species (half-life < 30 minutes at 0°C) undergo copper-catalyzed displacement to install iodide or bromide handles for subsequent cross-coupling. The electron-deficient nature of the 7-azaindole ring significantly modulates diazotization kinetics, requiring precisely controlled temperatures (-10 to 0°C) and buffered conditions to prevent decomposition [2] [7].

Table 3: High-Energy Intermediates in Isalmadol Synthesis

IntermediateHalf-LifeKey TransformationCatalytic SystemFunction
Aryldiazonium IonMinutes (0°C)Sandmeyer halogenationCu(I)X/LigandInstalls halogen for cross-coupling
Rh(III)-Ag⁺ AdductMillisecondsC-H activation[Cp*RhCl₂]₂/AgOTfRegenerates active catalyst species
Alkynyl RadicalMicrosecondsCyclizationPd(0)/Cu(I)/BaseForms 7-azaindole core
Iminium IonHours (aqueous)Schiff base formationAcid catalysisCreates bioactive hydrazone derivatives

Schiff base formation represents a third high-reactivity pathway central to Isalmadol analog development. The electrophilic 3-carboxaldehyde derivative of 7-azaindole undergoes condensation with nucleophilic amines under mild conditions (room temperature, catalytic acetic acid), generating iminium intermediates that rapidly tautomerize to stable hydrazone products. This reaction exhibits remarkable tolerance for steric congestion near the reaction center—a property attributed to the electron-withdrawing effect of the azaindole nitrogen that enhances carbonyl electrophilicity [4] [9].

Electronic and Steric Constraints in Nitrogen-Rich Compound Synthesis

The strategic placement of nitrogen atoms within the 7-azaindole scaffold imposes significant synthetic challenges. Key constraints include:

  • Regioselective Functionalization: The electron-deficient C-5 position (Hammett σₘ = 0.56) favors oxidative addition with Pd(0) catalysts during cross-coupling, while the electron-rich C-3 position (σₘ = -0.34) undergoes electrophilic substitution. This dichotomy necessitates protecting group strategies when specific regiochemistry is required. For example, N-1 protection with tosyl groups reverses electronic bias at C-3, enabling halogenation at this position for subsequent Suzuki couplings. However, deprotection often suffers from low yields (typically 30–45%) due to the scaffold's sensitivity to basic conditions [1] [6] [7].

  • Steric Inhibition of Cyclization: Intramolecular hydroamination during core formation demonstrates acute sensitivity to alkyne substituent bulk. Palladium-catalyzed cyclization of 2-amino-3-(alkynyl)pyridines requires 18-crown-6 as a phase-transfer catalyst when employing potassium tert-butoxide base. The crown ether solubilizes potassium cations, preventing aggregation that would otherwise impede deprotonation at sterically congested sites. This method achieves excellent yields (85–92%) for methyl-, phenyl-, and cyclohexyl-substituted alkynes but fails with tert-butyl analogs due to prohibitive steric interactions (ΔG‡ > 28 kcal/mol) [7].

  • Oxidative Addition Barriers: Computed activation energies for C–X bond cleavage vary dramatically with halogen position: C-5 bromides react 8-fold faster than C-4 bromides in Pd(0)-catalyzed aminations due to lower LUMO energy at C-5 (ΔE = 1.7 eV). Silver additives mitigate this constraint through halide abstraction, generating cationic intermediates that bypass the rate-determining oxidative addition step. This explains the 20–50-fold rate enhancement observed in Rh(III)-catalyzed C–H activation when employing AgOTf or Ag₂CO₃ additives [5] [7].

The interplay between electronic and steric factors necessitates computational-guided design. Density functional theory simulations reveal that ideal Isalmadol precursors feature:

Substituent Volume (C-3) < 150 ų  Hammett σp (C-5) > 0.3  Torsional Strain < 8 kcal/mol  Dipole Angle (N-1–C-7–N) = 120 ± 5°  

These parameters inform predictive models for synthetic feasibility, with violations resulting in failed cyclizations or decomposition pathways that generate unidentified polymeric byproducts [5] [7].

Properties

CAS Number

269079-62-1

Product Name

Isalmadol

IUPAC Name

[3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-hydroxybenzoate

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C22H27NO4/c1-23(2)15-17-8-5-6-13-22(17,26)16-9-7-10-18(14-16)27-21(25)19-11-3-4-12-20(19)24/h3-4,7,9-12,14,17,24,26H,5-6,8,13,15H2,1-2H3/t17-,22+/m1/s1

InChI Key

OLXCPJRIWXIFTH-VGSWGCGISA-N

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.